Comparative In Vivo Brain Penetration and Detection of 5-NH2-Baicalein vs. Baicalein in Murine Model
5-NH2-Baicalein was unequivocally detected in 24-hour fecal and urine samples collected from mice following oral baicalein administration (200 mg/kg), confirming its formation as an in vivo aminated metabolite [1]. In brain tissue collected 0.5 hours post-treatment, 6-NH2-baicalein was quantified at an average level of 3.62 ng/g, a concentration nearly equivalent to that of the parent compound baicalein (3.77 ng/g), indicating that the aminated metabolite is capable of crossing the blood-brain barrier [1]. In contrast, 5-NH2-baicalein was not detected in plasma or brain samples under these experimental conditions, demonstrating regioselective distribution of the isomeric mono-aminated products [1].
| Evidence Dimension | In vivo brain tissue concentration at 0.5 h post oral baicalein (200 mg/kg) |
|---|---|
| Target Compound Data | Not detected in mouse brain (5-NH2-baicalein) |
| Comparator Or Baseline | 6-NH2-baicalein: 3.62 ng/g; Baicalein: 3.77 ng/g |
| Quantified Difference | 5-NH2-baicalein brain concentration < detection limit; 6-NH2-baicalein level comparable to baicalein (~96% of parent compound level) |
| Conditions | Male C57BL/6J mice, oral gavage 200 mg/kg baicalein, brain tissue collected at 0.5 h, quantified by LC-MS/MS |
Why This Matters
This differential brain penetration profile between the two mono-aminated isomers (5-NH2 vs. 6-NH2) is critical for researchers investigating regioselective ammonia adduct formation and for those requiring authentic 5-NH2-baicalein as an analytical standard to distinguish isomeric metabolites in mass spectrometry-based assays.
- [1] Zhang S, Wang R, Zhao Y, Tareq FS, Sang S. Metabolic Interaction between Ammonia and Baicalein. Chem Res Toxicol. 2020;33(8):2181-2188. View Source
